2-(2-Methoxy-ethoxy)-5-trifluoromethyl-phenylamine
Description
Properties
IUPAC Name |
2-(2-methoxyethoxy)-5-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO2/c1-15-4-5-16-9-3-2-7(6-8(9)14)10(11,12)13/h2-3,6H,4-5,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGEAZFFURBQABD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C=C1)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901326644 | |
| Record name | 2-(2-methoxyethoxy)-5-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901326644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24803508 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
49750-74-5 | |
| Record name | 2-(2-methoxyethoxy)-5-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901326644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxy-ethoxy)-5-trifluoromethyl-phenylamine typically involves multiple steps, starting from commercially available precursors One common method involves the nucleophilic substitution reaction where a trifluoromethyl group is introduced to the phenyl ring, followed by the attachment of the methoxy-ethoxy chain through etherification reactions
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as distillation, crystallization, or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxy-ethoxy)-5-trifluoromethyl-phenylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction could produce amine derivatives with altered functional groups. Substitution reactions can introduce new functional groups, leading to a variety of substituted phenylamine derivatives.
Scientific Research Applications
2-(2-Methoxy-ethoxy)-5-trifluoromethyl-phenylamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(2-Methoxy-ethoxy)-5-trifluoromethyl-phenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the methoxy-ethoxy chain may influence its solubility and bioavailability. The amine group can participate in hydrogen bonding or ionic interactions, further affecting the compound’s activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound is compared to three analogs (Table 1), focusing on substituent effects and molecular properties.
Table 1: Structural and Functional Group Comparison
Key Observations:
The trifluoromethyl group (-CF₃) in all analogs enhances metabolic stability and lipophilicity, common in agrochemicals and pharmaceuticals .
Steric and Electronic Differences: The bulky phenoxy group in 2-(2-Methoxy-4-methylphenoxy)-5-(trifluoromethyl)-phenylamine increases steric hindrance, likely affecting binding interactions in biological systems . The electron-withdrawing nature of -CF₃ reduces the basicity of the aromatic amine, altering reactivity in synthetic pathways .
Physicochemical Properties:
- Collision Cross-Section (CCS) : The target compound’s CCS values (e.g., 152.3 Ų for [M+H]⁺) indicate a compact conformation, useful for distinguishing it from bulkier analogs in analytical workflows .
- Solubility: The ethoxy chain in the target compound likely enhances water solubility compared to analogs with hydrophobic substituents (e.g., methyl or phenoxy groups) .
Biological Activity
2-(2-Methoxy-ethoxy)-5-trifluoromethyl-phenylamine is an organic compound with significant potential in medicinal chemistry, particularly due to its unique structural features that enhance its biological activity. This compound is characterized by a trifluoromethyl group and a methoxyethoxy substituent, which contribute to its lipophilicity and ability to interact with biological targets.
Chemical Structure and Properties
The chemical formula of this compound is C12H14F3N2O2. The presence of the trifluoromethyl group increases the compound's lipophilicity, facilitating better membrane permeability and interaction with intracellular targets. The methoxyethoxy group may enhance hydrogen bonding capabilities, further influencing its biological interactions.
The compound is believed to interact with specific enzymes or receptors within biological systems. The trifluoromethyl group enhances binding affinity and stability, while the methoxy-ethoxy chain influences solubility and bioavailability. The amine functional group allows for hydrogen bonding or ionic interactions, crucial for its biological activity.
Antimicrobial Activity
Recent studies have shown that this compound exhibits promising antimicrobial properties. In vitro evaluations demonstrated its effectiveness against various pathogens, with minimum inhibitory concentration (MIC) values indicating significant activity. For instance, certain derivatives have been reported to possess MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
Neurological Applications
The compound is under investigation for potential therapeutic applications in neurology. Its ability to penetrate cellular membranes effectively positions it as a candidate for treating neurological disorders. The unique physicochemical properties may facilitate interactions with neurotransmitter systems or other molecular targets involved in neuropharmacology.
Case Study: Antimicrobial Evaluation
A study conducted on various derivatives of this compound revealed significant antimicrobial activity. The most active derivative demonstrated an MIC of 0.22 μg/mL against S. aureus, showcasing its potential as an antimicrobial agent .
Table: Biological Activity Overview
Q & A
Q. What are the established synthetic routes for 2-(2-Methoxy-ethoxy)-5-trifluoromethyl-phenylamine, and how do reaction parameters influence yield?
The compound is typically synthesized via palladium-catalyzed cross-coupling reactions, such as the Heck reaction, which allows regioselective introduction of substituents. Critical parameters include catalyst loading (e.g., 1 mol% Pd(OAc)₂ with S-Phos ligand), solvent choice (e.g., toluene), and temperature control (90°C for 2.5 hours). Yield optimization requires monitoring intermediates via HPLC or mass spectrometry to ensure purity (>95%) and minimize side reactions .
Q. Which analytical techniques are most effective for characterizing this compound’s structural integrity?
High-performance liquid chromatography (HPLC) is essential for purity assessment, while nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C/¹⁹F) confirms substituent positions. Mass spectrometry (MS) validates molecular weight, and X-ray crystallography (if applicable) provides definitive stereochemical data. Fluorine-specific NMR is critical due to the trifluoromethyl group’s anisotropic effects .
Q. How do the methoxy-ethoxy and trifluoromethyl groups influence solubility and reactivity?
The trifluoromethyl group enhances lipophilicity (logP ~2.8), improving membrane permeability, while the methoxy-ethoxy chain introduces hydrogen-bonding capacity, balancing solubility in polar solvents (e.g., DMSO or ethanol). This dual functionality enables compatibility with biological assays and organic synthesis .
Q. What storage conditions are recommended to maintain stability?
Store at 2–8°C in airtight containers under inert gas (argon or nitrogen) to prevent degradation via hydrolysis or oxidation. Fluorinated compounds are sensitive to UV light; amber glassware is advised .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies often arise from assay conditions (e.g., pH, temperature) or impurity profiles. Standardize protocols using >98% pure material (verified by HPLC) and validate activity across multiple cell lines. Compare results with structurally analogous compounds (e.g., 2-methyl-5-trifluoromethoxy benzylamine) to isolate substituent-specific effects .
Q. What strategies optimize regioselectivity during functionalization of the phenylamine core?
Use directing groups (e.g., boronic acids in Suzuki couplings) or meta-directing trifluoromethyl groups to control substitution patterns. Computational modeling (DFT) predicts reactive sites, while kinetic studies identify temperature thresholds for undesired side reactions .
Q. How does the compound’s electronic profile affect its interactions with biological targets?
The electron-withdrawing trifluoromethyl group reduces aromatic ring electron density, enhancing binding to electrophilic pockets in enzymes (e.g., kinases). Methoxy-ethoxy side chains engage in hydrogen bonding with residues like serine or threonine, as shown in molecular docking studies .
Q. What catalytic systems are effective for incorporating this compound into complex molecular architectures?
Palladium catalysts (e.g., Pd(OAc)₂ with S-Phos ligand) enable C–N bond formation in tandem coupling reactions. Copper(I)-mediated Ullmann couplings are viable for aryl ether linkages. Monitor reaction progress via LC-MS to detect intermediates .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
